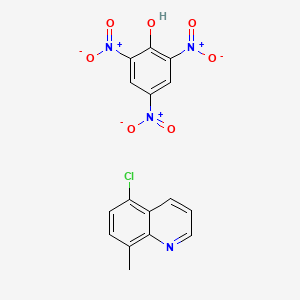![molecular formula C12H16S B14399208 {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene CAS No. 88218-81-9](/img/structure/B14399208.png)
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a vinyl group and a sulfanyl group attached to a 2-methylpropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene typically involves the reaction of 2-methylpropyl mercaptan with a vinylbenzene derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of {2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions or other electrophilic centers, while the vinyl group can participate in polymerization reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
{2-[(2-Methylpropyl)sulfanyl]ethyl}benzene: Similar structure but with an ethyl group instead of a vinyl group.
{2-[(2-Methylpropyl)sulfanyl]propyl}benzene: Similar structure but with a propyl group instead of a vinyl group.
Uniqueness
{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene is unique due to the presence of both a vinyl group and a sulfanyl group attached to a benzene ring
属性
CAS 编号 |
88218-81-9 |
|---|---|
分子式 |
C12H16S |
分子量 |
192.32 g/mol |
IUPAC 名称 |
2-(2-methylpropylsulfanyl)ethenylbenzene |
InChI |
InChI=1S/C12H16S/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI 键 |
VTSPQXUPQSZCGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CSC=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


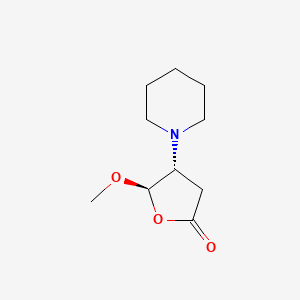

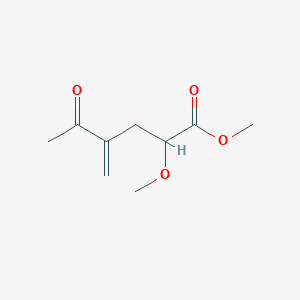
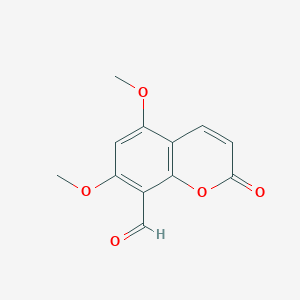
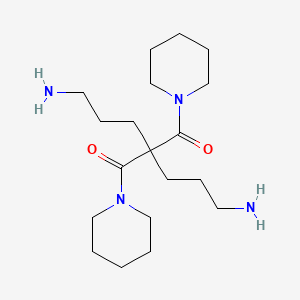

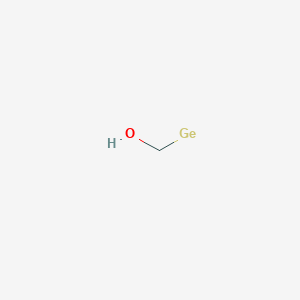
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
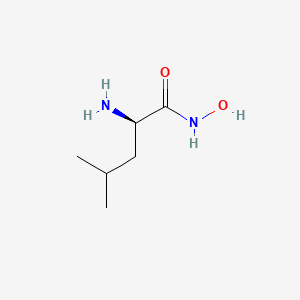
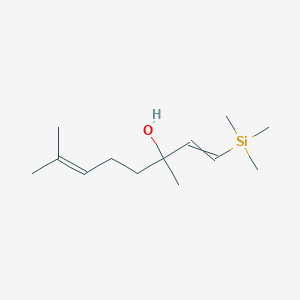
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
